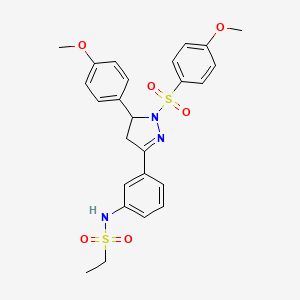

N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O6S2/c1-4-35(29,30)27-20-7-5-6-19(16-20)24-17-25(18-8-10-21(33-2)11-9-18)28(26-24)36(31,32)23-14-12-22(34-3)13-15-23/h5-16,25,27H,4,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYPKKDEFLPMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrazol ring, followed by the introduction of methoxyphenyl and sulfonyl groups. Common reagents used in these reactions include methoxybenzene, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and methoxyphenyl groups can form specific interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several sulfonamide- and pyrazoline-containing derivatives (Table 1).

Key Observations :

- Substituent Effects: The target compound’s dual 4-methoxyphenyl groups may enhance lipophilicity compared to halogenated analogs () or hydroxylated derivatives ().

- Sulfonamide vs. Carbothioamide : The ethanesulfonamide group in the target compound contrasts with carbothioamide in . Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), while carbothioamides may offer distinct binding modes .

Biological Activity

N-(3-(5-(4-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with potential pharmacological applications. Its structure features a sulfonamide group, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes:

- Sulfonamide Group : Implicated in antibacterial activity.

- Methoxyphenyl Moieties : Potentially enhancing lipophilicity and bioactivity.

- Dihydropyrazole Core : Known for various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit 15-lipoxygenase (ALOX15), an enzyme involved in the metabolism of arachidonic acid, leading to inflammatory responses.

Inhibition of ALOX15

Research indicates that compounds similar to this compound exhibit selective inhibition of ALOX15 activity. This inhibition can modulate inflammatory pathways and has implications for treating conditions such as asthma and cancer .

Anticancer Activity

Studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance, molecular docking studies suggest that the compound can effectively bind to targets involved in cancer cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 12.5 | Apoptosis induction via caspase activation |

| Study 2 | A549 | 8.0 | Cell cycle arrest at G2/M phase |

| Study 3 | HeLa | 15.0 | Inhibition of DNA synthesis |

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of sulfonamide derivatives, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent antibacterial activity.

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies using animal models demonstrated that administration of this compound significantly reduced paw edema in a carrageenan-induced inflammation model. The observed reduction in swelling correlated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What experimental and computational workflows are recommended for high-throughput screening of derivatives?

- Methodological Answer :

- Pipeline Design :

Automated synthesis (e.g., microwave-assisted reactions).

High-throughput XRD () and LC-MS purity checks.

3 AutoDock Vina for rapid docking .

Data analysis via Python/R scripts for SAR trends.

Troubleshooting and Validation

Q. How can researchers address low solubility issues during bioassay experiments?

- Methodological Answer :

- Use co-solvents (DMSO <1% v/v) or formulate as nanoparticles (e.g., PEGylation).

- Validate solubility via dynamic light scattering (DLS) or nephelometry.

Q. What validation steps are critical when computational predictions conflict with experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.